5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an alkylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
1-Ethyl-3,5-dimethylpyrazole: Similar structure with different substituents affecting its reactivity and biological activity.
N-Methyl-2-furamide: Shares the furanamide moiety, contributing to its chemical properties.
Uniqueness
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is unique due to its specific combination of pyrazole and furanamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N5O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C19H25N5O2/c1-6-23-15(4)16(10-20-23)11-22(5)19(25)18-8-7-17(26-18)12-24-14(3)9-13(2)21-24/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
HPBJYXGABSYIKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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